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Compound of Interest

Compound Name: 5-Chloro-2-fluoromandelic acid

Cat. No.: B13608522 Get Quote

Executive Summary
5-Chloro-2-fluoromandelic acid (CAS 1214345-65-9) is a specialized chiral building block

used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and

anticoagulants. As a derivative of mandelic acid, it features a unique substitution pattern—a

fluorine atom at the ortho position and a chlorine atom at the meta position relative to the

glycolic acid moiety. This specific halogenation pattern modulates the compound's lipophilicity,

metabolic stability, and pKa, making it a critical scaffold for optimizing drug-target interactions.

This guide provides an in-depth analysis of its chemical structure, a validated synthetic

pathway starting from commercially available precursors, and analytical profiling standards for

quality assurance.

Chemical Identity & Properties
The core identity of the molecule is defined by its dual-halogenated phenyl ring and the

-hydroxy acid functionality.

Table 1: Physicochemical Profile
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Property Detail

IUPAC Name
2-(5-Chloro-2-fluorophenyl)-2-hydroxyacetic

acid

Common Name 5-Chloro-2-fluoromandelic acid

CAS Number 1214345-65-9

Molecular Formula

Molecular Weight 204.58 g/mol

Precursor CAS 96515-79-6 (5-Chloro-2-fluorobenzaldehyde)

Physical State White to off-white crystalline solid

Predicted pKa
~3.0 – 3.2 (Acidic shift due to electron-

withdrawing halogens)

Solubility
Soluble in MeOH, DMSO, EtOAc; sparingly

soluble in water (acidic pH)

Structural Analysis & Electronic Effects
Molecular Framework
The molecule consists of a benzene ring substituted at the 1, 2, and 5 positions.

Position 1 (Chiral Center): The glycolic acid group (

) introduces a chiral center at the benzylic position. Enantiopure forms (R- or S-) are often
required for biological activity, though the racemate is the standard synthetic output prior to
resolution.

Position 2 (Fluorine): The ortho-fluorine atom exerts a strong inductive electron-withdrawing

effect (-I), lowering the pKa of the carboxylic acid compared to unsubstituted mandelic acid.

It also introduces conformational restriction via electrostatic repulsion with the carbonyl

oxygen.

Position 5 (Chlorine): The meta-chlorine atom adds lipophilicity (
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increase) and serves as a metabolic block, preventing oxidation at this typically reactive
position on the phenyl ring.

Halogen Bonding Potential
The 2-F and 5-Cl substituents are not merely steric blockers; they are active electronic

modulators. The fluorine atom can participate in multipolar interactions with protein backbones,

while the chlorine atom is capable of acting as a halogen bond donor to carbonyl or carboxylate

acceptors in the target protein binding pocket.

Synthetic Pathway[2][3][4]
The most robust and scalable synthesis of 5-Chloro-2-fluoromandelic acid proceeds via the

cyanohydrin intermediate derived from 5-chloro-2-fluorobenzaldehyde. This route avoids the

harsh conditions of direct chlorination of mandelic acid, which lacks regioselectivity.

Reaction Workflow
Cyanohydrin Formation: Nucleophilic attack of cyanide (from NaCN or TMSCN) on the

aldehyde carbonyl carbon.

Hydrolysis: Acid-catalyzed hydrolysis of the nitrile group to the carboxylic acid.

5-Chloro-2-fluorobenzaldehyde
(CAS 96515-79-6)

Cyanohydrin Intermediate
(Transient)

NaCN / AcOH
or TMSCN, ZnI2 5-Chloro-2-fluoromandelic Acid

(CAS 1214345-65-9)

HCl (conc.)
Reflux

Click to download full resolution via product page

Figure 1: Synthetic route from aldehyde precursor to final mandelic acid derivative.

Detailed Protocol
Step 1: Cyanohydrin Synthesis

Reagents: 5-Chloro-2-fluorobenzaldehyde (1.0 eq), Sodium Cyanide (1.2 eq), Sodium

Bisulfite (1.5 eq).

Solvent: Water/Ethyl Acetate biphasic system or Methanol.
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Procedure: The aldehyde is treated with NaHSO

to form the bisulfite adduct (enhancing solubility and reactivity), followed by the addition of
NaCN solution at 0°C. The mixture is stirred at room temperature for 2–4 hours.

Checkpoint: Monitoring by TLC should show the disappearance of the aldehyde spot.

Step 2: Hydrolysis

Reagents: Conc. HCl (37%).

Procedure: The crude cyanohydrin oil is dissolved in concentrated HCl and heated to reflux

(approx. 100°C) for 6–12 hours. The nitrile hydrolyzes first to the amide and then to the acid.

Work-up: The solution is cooled, causing the product to precipitate. Alternatively, extract with

Ethyl Acetate, dry over MgSO

, and concentrate.

Purification: Recrystallization from Toluene or Dichloromethane/Hexanes to yield high-purity

white solid.

Analytical Profiling
Verifying the structure requires checking specific spectroscopic signatures unique to the

halogenation pattern.

Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, DMSO-d

):

5.2–5.5 ppm (s, 1H): The chiral methine proton (

). This peak may appear as a doublet if coupling to the hydroxyl proton is resolved.

7.2–7.8 ppm (m, 3H): Aromatic region.

H-3 (triplet-like): Coupled strongly to the adjacent Fluorine (
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).

H-4 & H-6: Complex splitting due to meta-coupling and F-coupling.

NMR:

Single peak around -110 to -120 ppm, confirming the mono-fluorinated motif.

Mass Spectrometry (MS)
Ionization: ESI Negative Mode (

).

Isotope Pattern: The presence of one Chlorine atom will produce a characteristic 3:1 ratio

between the molecular ion (

) and the

isotope peak (

vs

).

Parent Ion:

(for

).

Applications in Drug Discovery[2][5][6][7][8][9]
This scaffold is valuable for "scaffold hopping" strategies where a phenyl ring needs

optimization.

Bioisosterism: The 5-Cl-2-F substitution mimics the steric bulk of a methyl group while

altering electronics, often improving metabolic stability against CYP450 enzymes.

Chiral Resolution Agents: Like unsubstituted mandelic acid, this derivative can be used to

resolve racemic amines via diastereomeric salt formation, with the halogens providing
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different solubility profiles for the resulting salts.

Safety & Handling
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1]

Cyanide Precursors: If synthesizing from the aldehyde using NaCN, extreme caution and

specific waste disposal protocols for cyanide are mandatory. The TMSCN route is safer but

requires careful handling of moisture-sensitive reagents.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow

oxidation or moisture absorption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13608522#chemical-structure-of-5-chloro-2-
fluoromandelic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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